molecular formula C19H25ClN2O B10783376 (S,S)-Palonosetron-d3 Hydrochloride

(S,S)-Palonosetron-d3 Hydrochloride

Cat. No.: B10783376
M. Wt: 335.9 g/mol
InChI Key: OLDRWYVIKMSFFB-RAVRUBKISA-N
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Description

Palonosetron-d3 (hydrochloride) is a deuterated form of palonosetron hydrochloride, a potent and selective serotonin 5-HT3 receptor antagonist. It is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The deuterated form, palonosetron-d3, is often used in scientific research to study the pharmacokinetics and metabolism of palonosetron due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palonosetron-d3 (hydrochloride) involves the incorporation of deuterium atoms into the palonosetron molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. The precursor, typically a tetrahydroisoquinoline derivative, undergoes reduction to form the deuterated palonosetron. The reaction is carried out under controlled conditions using a palladium-on-carbon catalyst and deuterium gas in a suitable solvent like methanol .

Industrial Production Methods

Industrial production of palonosetron-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of deuterium gas and palladium-on-carbon catalyst is scaled up, and the reaction is monitored to maintain consistent quality. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Palonosetron-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific positions on the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Palladium-on-carbon and deuterium gas are used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen atoms into the molecule.

Scientific Research Applications

Palonosetron-d3 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of palonosetron in the body.

    Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of palonosetron.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions involving palonosetron.

    Biological Research: Employed in studies related to serotonin receptors and their role in nausea and vomiting.

    Medical Research: Used in clinical trials to evaluate the efficacy and safety of palonosetron in different patient populations

Mechanism of Action

Palonosetron-d3 (hydrochloride) exerts its effects by selectively binding to serotonin 5-HT3 receptors, which are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract. By blocking these receptors, palonosetron prevents the binding of serotonin, a key neurotransmitter involved in the emetic response. This inhibition reduces the occurrence of nausea and vomiting associated with chemotherapy and surgery .

Comparison with Similar Compounds

Palonosetron-d3 (hydrochloride) is compared with other serotonin 5-HT3 receptor antagonists such as ondansetron, granisetron, and dolasetron. Some key differences include:

Similar compounds include:

  • Ondansetron
  • Granisetron
  • Dolasetron
  • Tropisetron

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles, binding affinities, and clinical applications.

Properties

Molecular Formula

C19H25ClN2O

Molecular Weight

335.9 g/mol

IUPAC Name

(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D;

InChI Key

OLDRWYVIKMSFFB-RAVRUBKISA-N

Isomeric SMILES

[2H][C@]1(CN2CCC1CC2)N3C(=O)C4=CC=CC5=C4[C@@H](C3([2H])[2H])CCC5.Cl

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl

Origin of Product

United States

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